molecular formula C7H3BrFIO2 B1378539 2-Bromo-6-fluoro-4-iodobenzoic acid CAS No. 1260382-05-5

2-Bromo-6-fluoro-4-iodobenzoic acid

Cat. No.: B1378539
CAS No.: 1260382-05-5
M. Wt: 344.9 g/mol
InChI Key: BYGGHZKVKAAUSF-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-iodobenzoic acid: is an organic compound that belongs to the class of halogenated benzoic acids. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a carboxylic acid group. The unique combination of these halogens makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzoic acid derivatives. For instance, 2-Amino-6-fluorobenzoic acid can be used as a starting material, which undergoes bromination and iodination under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-Bromo-6-fluoro-4-iodobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-fluoro-4-iodobenzoic acid is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the benzene ring. This unique combination allows for diverse reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-bromo-6-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGGHZKVKAAUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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